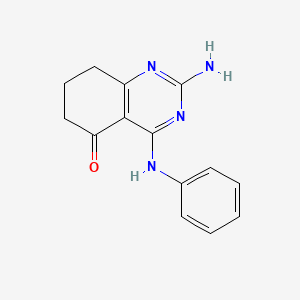![molecular formula C21H22N2O2 B5325604 (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE](/img/structure/B5325604.png)
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a propenamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the formation of the propenamide backbone through a condensation reaction between an appropriate amine and a propenoic acid derivative. Subsequent steps involve the introduction of phenyl groups through Friedel-Crafts acylation or alkylation reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques, including high-performance liquid chromatography (HPLC) and distillation, to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halogens (Cl~2~, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Bromomethyl methyl ether: This compound, used in various synthetic applications, shares some structural similarities with (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups and the propenamide backbone, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-17(23-21(25)15-13-19-10-6-3-7-11-19)16-22-20(24)14-12-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,22,24)(H,23,25)/b14-12+,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFYKGXVQGSMM-QUMQEAAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B5325524.png)

![N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride](/img/structure/B5325537.png)
![3,4-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE](/img/structure/B5325544.png)
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
![2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]pentanedioic acid](/img/structure/B5325585.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)

![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-FLUOROBENZAMIDE](/img/structure/B5325616.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)
![methyl {2-methoxy-6-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)
